molecular formula C7H10N2O B1289229 2-Amino-2-(pyridin-2-yl)ethanol CAS No. 724463-80-3

2-Amino-2-(pyridin-2-yl)ethanol

Cat. No. B1289229
M. Wt: 138.17 g/mol
InChI Key: QHWDUHWJQCQQSH-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-2-yl)ethanol is a compound that is structurally related to various amino alcohols and pyridine derivatives. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and interactions with biological systems are discussed, which can provide insights into the behavior of 2-Amino-2-(pyridin-2-yl)ethanol.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various catalysts. A novel one-step synthesis method for substituted pyridine and quinoline derivatives has been reported using γ-aminoalcohols with secondary alcohols, catalyzed by a ruthenium pincer complex with a base . This method involves acceptorless dehydrogenative coupling, which could potentially be applied to the synthesis of 2-Amino-2-(pyridin-2-yl)ethanol.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their interaction with biological systems. For instance, the solution structure of a complex formed between DNA and a pyridine derivative was resolved using NMR spectroscopy and molecular dynamic simulations . The compound intercalates between DNA bases, with interactions such as hydrogen bonding enhancing the drug/DNA affinity. This suggests that the molecular structure of 2-Amino-2-(pyridin-2-yl)ethanol could also allow for specific interactions with biological targets.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, often influenced by their electronic and steric properties. The dissociation constants of related compounds, such as nicotinic acid and picolinic acid, have been studied in ethanol-water mixtures, which can affect their reactivity . These studies provide a foundation for understanding the reactivity of 2-Amino-2-(pyridin-2-yl)ethanol in different solvent environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino alcohols and pyridine derivatives are influenced by their dissociation constants and solubility in different solvents. The dissociation constants of similar compounds have been determined in ethanol-water mixtures, which can inform the solubility and ionization state of 2-Amino-2-(pyridin-2-yl)ethanol . Additionally, the chemoenzymatic synthesis of optically active pyridine derivatives highlights the importance of chirality in the physical properties and biological activity of these compounds .

Scientific Research Applications

Protecting Group for Carboxylic Acids

2-(Pyridin-2-yl)ethanol has been demonstrated as an effective protecting group for methacrylic acid (MAA), which can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C. This discovery is significant for the polymer community due to the commercial availability and relatively low cost of 2-(pyridin-2-yl)ethanol, which is expected to find extensive use in polymerization processes. The ability to selectively remove the protecting group under specific conditions without affecting acidic conditions or catalytic hydrogenolysis makes it a valuable tool in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).

Complexation with Metal Ions

The compound has also been involved in reactions leading to the formation of complexes with CuII and CdII ions. These complexes have been characterized by various spectroscopic methods and single-crystal X-ray diffraction, demonstrating the compound's versatility in forming stable metal complexes. This application is crucial for the development of new materials with potential uses in catalysis, material science, and as ligands in coordination chemistry (Mardani et al., 2019).

Schiff Base Ligands

2-Amino-2-(pyridin-2-yl)ethanol serves as a precursor for the synthesis of Schiff base ligands. These ligands have been employed in forming complexes with various metal ions, showcasing the compound's role in the design and synthesis of coordination compounds. Schiff base ligands derived from 2-Amino-2-(pyridin-2-yl)ethanol and their metal complexes have been explored for their potential applications in catalysis, sensor development, and material science, highlighting the compound's importance in inorganic and coordination chemistry (Keypour et al., 2015).

Mercury Detection

Additionally, derivatives of 2-Amino-2-(pyridin-2-yl)ethanol have been utilized in the development of chemosensors for the detection of mercury(II) ions. This application is particularly relevant for environmental monitoring and public health, as mercury is a toxic pollutant. The ability of these derivatives to form complexes with Hg2+ ions, leading to a visible color change, allows for the rapid and sensitive detection of mercury, highlighting the compound's role in the development of new materials for environmental analysis (Pan et al., 2015).

Safety And Hazards

In terms of safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling "2-Amino-2-(pyridin-2-yl)ethanol" . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

The future directions for “2-Amino-2-(pyridin-2-yl)ethanol” could involve further exploration of its use in the chemical-pharmaceutical industry, particularly with the application of microreactor technology for safer and more efficient drug production .

Relevant Papers

Several relevant papers were retrieved and analyzed for this comprehensive analysis . These papers provide valuable information on the description, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions of “2-Amino-2-(pyridin-2-yl)ethanol”.

properties

IUPAC Name

2-amino-2-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWDUHWJQCQQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624254
Record name 2-Amino-2-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(pyridin-2-yl)ethanol

CAS RN

724463-80-3
Record name 2-Amino-2-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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